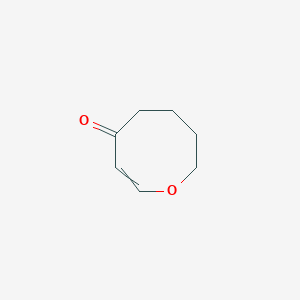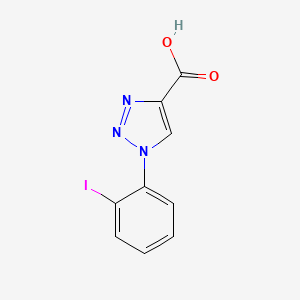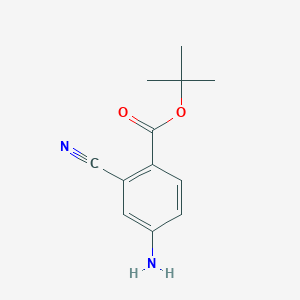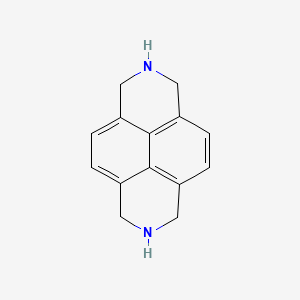
5,6,7,8-Tetrahydro-4H-oxocin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-4H-oxocin-4-one is a cyclic organic compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol. This compound is known for its use as a reagent in various chemical reactions, particularly in the preparation and Diels-Alder reaction of eight-membered cyclic siloxydienes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-4H-oxocin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with ethyl formate in the presence of a base to form the desired oxocin ring. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydro-4H-oxocin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxocin derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The oxocin ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxocin derivatives, while reduction reactions can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydro-4H-oxocin-4-one has several scientific research applications, including:
Chemistry: Used as a reagent in the preparation of cyclic siloxydienes and other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a building block in drug synthesis.
Industry: Utilized in the synthesis of materials and chemicals for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydro-4H-oxocin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reagents used. The molecular targets and pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise effects.
Comparación Con Compuestos Similares
Similar Compounds
1,5,6,7-Tetrahydro-4H-indol-4-one: Similar in structure but contains an indole ring instead of an oxocin ring.
5-Oxo-7,7-Dimethyl-5,6,7,8-Tetrahydro-4H-Chromene: Contains a chromene ring and is used in different applications.
Uniqueness
5,6,7,8-Tetrahydro-4H-oxocin-4-one is unique due to its specific ring structure and reactivity in Diels-Alder reactions. Its ability to form eight-membered cyclic siloxydienes sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C7H10O2 |
|---|---|
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
2,3,4,5-tetrahydrooxocin-6-one |
InChI |
InChI=1S/C7H10O2/c8-7-3-1-2-5-9-6-4-7/h4,6H,1-3,5H2 |
Clave InChI |
YBGXTKGKCAPOBH-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC=CC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(Tert-butoxy)carbonyl]amino}-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13451886.png)

![(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13451896.png)





![ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate](/img/structure/B13451932.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid](/img/structure/B13451939.png)
![5-Methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13451940.png)

